3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,4,5-Triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (molecular formula: C21H22N4O6S; molecular weight: 458.49 g/mol) is a 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with triethoxy groups at the 3, 4, and 5 positions, and a 3-nitrophenyl moiety attached to the thiadiazole ring .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-4-29-16-11-14(12-17(30-5-2)18(16)31-6-3)19(26)22-21-24-23-20(32-21)13-8-7-9-15(10-13)25(27)28/h7-12H,4-6H2,1-3H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRCYEOXHGEVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)N(C(COC)OC)c1ccc(NC(=O)c2nnc(S)N(C(=O)c3ccccc3)C(=O)c2)cc1
Biological Activity Overview
Recent studies have highlighted the compound's diverse biological activities:
Anticancer Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, a study evaluated various thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds similar to this compound demonstrated promising cytotoxic effects with IC values in the micromolar range .
The proposed mechanisms for the anticancer activity include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Aromatase Inhibition : Some derivatives have been reported to inhibit aromatase activity in MCF-7 cells with IC values indicating effective inhibition .
Case Studies
-
Study on Thiadiazole Derivatives :
Compound ID Cell Line IC (µM) Compound A MCF-7 0.084 ± 0.020 Compound B A549 0.034 ± 0.008 This compound MCF-7 TBD - Mechanistic Insights :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thiadiazole-Benzamide Derivatives
Pharmacological Activity Trends
- Antimicrobial Activity: Compounds with nitro groups on the thiadiazole ring (e.g., 3-nitrophenyl in the target compound) exhibit superior activity against Gram-negative bacteria like P. aeruginosa compared to methoxy or halogenated analogues . The electron-withdrawing nitro group may enhance binding to bacterial enzymes or disrupt membrane integrity.
- Antioxidant Potential: Derivatives with sulfonamide linkers and nitrobenzylidene moieties (e.g., compound 9i) demonstrate potent ABTS•+ scavenging (IC50 ~12 μM), outperforming trolox (IC50: 18 μM) . The target compound’s triethoxy groups may contribute to antioxidant effects, though experimental data are lacking.
- Anticancer Activity : While direct data on the target compound are unavailable, structurally similar 1,3,4-thiadiazoles induce apoptosis and cell cycle arrest in cancer cells via modulation of caspase-3 and Bcl-2 pathways . The triethoxy groups may enhance cellular uptake, a critical factor in anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
